Medroxyprogesterone acetate (MPA), a synthetic progestin, is a derivative of 17α-hydroxyprogesterone and is structurally related to the natural hormone progesterone. It has been extensively used in clinical settings for various therapeutic purposes. MPA exhibits its effects by acting as an agonist to the human progesterone receptor, thereby mimicking the actions of natural progesterone. Its applications span from hormonal therapies to supportive treatments in oncology, highlighting its versatility and importance in medical practice123.
MPA's mechanism of action is primarily through its binding to the human progesterone receptor, where it acts as a potent agonist. This binding initiates a series of intracellular events that mimic those of natural progesterone, leading to gene expression changes that result in the physiological effects of the hormone. In a study exploring novel nonsteroidal progestins, compounds similar to MPA demonstrated high binding affinity and efficacy, indicating the potential for MPA to exert significant biological activities. These activities were confirmed in a cotransfection assay, where the compounds showed similar potency to natural progesterone and MPA in terms of efficacy and binding affinity1.
In the field of oncology, MPA has been utilized both for the treatment of hormone-related cancers and as supportive therapy for anorexia/cachexia syndrome (ACS) and emesis in cancer patients. ACS is a multifactorial syndrome characterized by weight loss, metabolic changes, reduced appetite, nausea, and vomiting. It is associated with the production of various cytokines and serotonin by peripheral blood mononuclear cells (PBMC). MPA has been shown to significantly reduce the production of cytokines such as IL-1β, IL-6, TNFα, and serotonin by PBMC, which are implicated in the pathogenesis of ACS. This reduction in cytokine and serotonin levels may explain the anticachectic and antiemetic effects of MPA in cancer patients. Furthermore, MPA was found to decrease the proliferative response of PBMC to phytohemagglutinin (PHA) and anti-CD3 monoclonal antibody, although it did not affect the response to recombinant IL-2 or the expression of IL-2 receptor subunits on PBMC23.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4